tert-butyl N-(3-isocyanatopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(3-isocyanatopropyl)carbamate is a chemical compound that has garnered significant attention in various fields of research due to its unique properties and potential applications. This compound belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes, coatings, adhesives, and other polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-isocyanatopropyl)carbamate typically involves the reaction of 3-aminopropyl isocyanate with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction proceeds as follows:
3-aminopropyl isocyanate+tert-butyl chloroformate→3-t-Butoxycarbonylaminopropyl isocyanate+HCl
Industrial Production Methods
Industrial production of isocyanates, including this compound, often involves the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These methods include the use of carbon monoxide, dimethyl carbonate, and urea as reagents .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(3-isocyanatopropyl)carbamate undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form carbamate or imidic acid.
Substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates.
Cycloaddition: Can undergo cyclotrimerization to form isocyanurates.
Common Reagents and Conditions
Hydrolysis: Water, often catalyzed by acids or bases.
Substitution: Amines or alcohols, typically under mild conditions.
Cycloaddition: Catalysts such as metal salts or bases.
Major Products
Hydrolysis: Carbamate or imidic acid.
Substitution: Ureas and carbamates.
Cycloaddition: Isocyanurates.
Scientific Research Applications
tert-butyl N-(3-isocyanatopropyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various polymers and materials.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of polyurethanes, coatings, and adhesives
Mechanism of Action
The mechanism of action of tert-butyl N-(3-isocyanatopropyl)carbamate involves its high reactivity towards nucleophiles. The isocyanate group (-N=C=O) reacts with nucleophilic groups such as amines and alcohols to form stable urea and carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and biomolecule modification .
Comparison with Similar Compounds
Similar Compounds
- Methyl isocyanate
- Phenyl isocyanate
- Hexamethylene diisocyanate
- Toluene diisocyanate
Comparison
tert-butyl N-(3-isocyanatopropyl)carbamate is unique due to its tert-butoxycarbonyl protecting group, which provides stability and allows for selective reactions. Compared to other isocyanates, it offers a balance between reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
tert-butyl N-(3-isocyanatopropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7-12/h4-6H2,1-3H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTWKGLCTVICLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76197-73-4 |
Source
|
Record name | tert-butyl N-(3-isocyanatopropyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.